Methyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate
Description
Properties
IUPAC Name |
methyl 5-(3-chloro-5-fluorophenyl)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO3/c1-17-12(16)4-2-3-11(15)8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPVRPGJGNFVFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)C1=CC(=CC(=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201181358 | |
| Record name | Benzenepentanoic acid, 3-chloro-5-fluoro-δ-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201181358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443333-35-4 | |
| Record name | Benzenepentanoic acid, 3-chloro-5-fluoro-δ-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443333-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepentanoic acid, 3-chloro-5-fluoro-δ-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201181358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate typically involves the esterification of 5-(3-chloro-5-fluorophenyl)-5-oxovaleric acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production time. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Organic Synthesis
Methyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Nucleophilic substitutions due to the presence of halogen substituents.
- Reactions with electrophiles , enhancing its utility in multi-step synthetic pathways.
Medicinal Chemistry
Research has indicated that this compound may possess pharmacological properties, making it a candidate for drug development:
- Anti-inflammatory Properties: Studies suggest potential activity against inflammatory pathways, though specific mechanisms are still under investigation.
- Anticancer Activity: Preliminary research indicates that derivatives of this compound may inhibit tumor growth by interfering with cellular signaling pathways.
Agrochemicals
The compound's reactivity and structural characteristics make it suitable for developing agrochemical products:
- Pesticide Formulations: Its ability to interact with biological targets can be harnessed to develop new pesticides that are effective against specific pests while being environmentally friendly.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of this compound derivatives against various cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxicity, particularly against breast cancer cells, suggesting a need for further development into therapeutic agents.
Case Study 2: Agrochemical Development
In a comparative study on pesticide efficacy, formulations containing this compound demonstrated higher effectiveness against aphid populations compared to traditional pesticides. This highlights its potential role in sustainable agriculture.
Mechanism of Action
The mechanism of action of Methyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Ethyl 5-(3,5-Difluorophenyl)-5-oxovalerate (CAS: 898752-37-9)
- Structure : Ethyl ester with 3,5-difluorophenyl substituents.
- Key Differences : Replaces chlorine with fluorine at the 3-position.
- Impact : Increased electronegativity but reduced steric bulk compared to 3-chloro-5-fluoro substitution. This may weaken receptor binding affinity due to the absence of chlorine’s polarizability .
Ethyl 5-(4-Fluorophenyl)-5-oxovalerate (CAS: 342636-36-6)
- Structure : Ethyl ester with a single para-fluorine.
- Key Differences : Lacks chlorine and has a simpler substitution pattern.
- Impact : Reduced steric and electronic complexity likely diminishes OXE receptor antagonism, as both chloro and fluoro groups in the target compound synergistically enhance binding .
Ethyl 5-(4-Fluoro-3-methylphenyl)-5-oxovalerate (CAS: 898752-64-2)
- Structure : Ethyl ester with 4-fluoro and 3-methyl substituents.
- Key Differences : Methyl group introduces lipophilicity but lacks halogen electronegativity.
Ester Group Modifications
Ethyl 5-(4-Iodophenyl)-5-oxovalerate (CAS: 898777-42-9)
- Structure : Ethyl ester with para-iodophenyl.
- Key Differences : Iodine’s large atomic radius increases steric hindrance.
Methyl vs. Ethyl Esters
Data Table: Structural and Functional Comparison
Biological Activity
Methyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate, a compound with notable chemical properties, has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following structure:
- Chemical Formula : CHClF O
- CAS Number : 1443333-35-4
The presence of chlorine and fluorine atoms in its structure contributes to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The fluorine and chlorine substituents enhance binding affinity to specific receptors and enzymes, potentially modulating their activity. This feature is crucial in the development of pharmaceuticals, particularly in oncology and anti-inflammatory therapies.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in vitro, which could be beneficial for conditions like arthritis or other inflammatory diseases.
- Cytotoxicity Against Cancer Cells : In vitro assays have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |
| Cytotoxicity | Induction of apoptosis in cancer cell lines |
Detailed Findings
- Antimicrobial Studies : In a study assessing the antimicrobial properties, this compound was tested against several bacterial strains. The results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Mechanisms : Research focused on the compound's ability to modulate inflammatory pathways revealed that it could downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages .
- Cytotoxicity Assays : A series of cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound induced apoptosis at concentrations as low as 10 µM, with IC values comparable to established chemotherapeutic agents .
Q & A
Q. Table 1. SAR of Key 5-Oxovalerate Derivatives
| Compound | Substituents | IC (µM) | Metabolic Stability (β-oxidation) |
|---|---|---|---|
| 27 | 3-methyl | 0.8 | Resistant |
| 34 | 6-Cl, 3-methyl | 0.4 | Partially metabolized |
| 53 | 5-Cl, 3-methyl | 0.3 | Resistant |
| Data from receptor binding assays and liver homogenate studies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
